2-Methylindol-3-ylacetyl chloride
Description
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)acetyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-7-9(6-11(12)14)8-4-2-3-5-10(8)13-7/h2-5,13H,6H2,1H3 |
InChI Key |
AAAAAWXVRNVZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Reactivity : The acyl chloride group confers higher reactivity than carboxylic acid or ester derivatives (e.g., compounds in ), making it suitable for forming amides or esters under mild conditions.
- Electrophilicity: Chlorine substituents (e.g., in ) increase electrophilicity at the indole ring, whereas methyl groups act as electron donors, modulating reactivity in distinct ways.
Preparation Methods
Friedel-Crafts Acetylation of 2-Methylindole
The Friedel-Crafts acylation is a cornerstone for introducing acetyl groups to aromatic systems. For 2-methylindole, this method involves reacting the substrate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl₃). As demonstrated in Scheme 2 of, 1-acylindoles undergo acetylation at the 3-position with acetyl chloride and AlCl₃ at 10–15°C, yielding 1-acyl-3-acetylindoles in 85% yield. Adapting this to 2-methylindole would likely produce 3-acetyl-2-methylindole, though steric effects from the 2-methyl group may reduce reactivity compared to unsubstituted indole.
Direct Acetylation Using Acetyl Chloride and Acid Catalysts
Methanesulfonic Acid (MeSO₃H)-Mediated Reactions
Recent advancements in Brønsted acid catalysis offer alternative routes. In, methanesulfonic acid (MeSO₃H) facilitated the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols to form benzofuran-2(3H)-ones. By substituting phenols with acetyl chloride, this method could potentially acetylate 2-methylindole at the 3-position. For instance, heating 2-methylindole with acetyl chloride and MeSO₃H at 40°C for 1 hour may promote direct acetylation, though competing side reactions (e.g., N-acylation) must be controlled.
Polyphosphoric Acid (PPA) as a Condensation Agent
Polyphosphoric acid (PPA) is widely used in indole functionalization due to its ability to activate carbonyl groups. Scheme 3 of describes the reaction of ethyl indole-2-carboxylate with acetic acid in PPA to form 3-acetylindole derivatives. Adapting this to 2-methylindole could involve PPA-mediated acetylation with acetyl chloride, though the high acidity of PPA may necessitate careful temperature modulation (e.g., 25–40°C) to prevent decomposition.
Nucleophilic Substitution at the 3-Position
Bromination-Chlorination Sequence
The bromination of 2,3-dimethylindole, as detailed in, produces 3-bromomethyl-2-methylindole intermediates. Subsequent hydrolysis yields 3-hydroxymethyl-2-methylindole, which can be oxidized to 3-carboxy-2-methylindole and treated with SOCl₂ to form the acyl chloride. While this multi-step approach is laborious, it offers regioselective control. For example, bromination of 2-methylindole with bromine in acetic acid at -5°C (as in) could introduce a bromine atom at the 3-position, enabling nucleophilic displacement by acetyl chloride.
Grignard Reagent-Based Approaches
Scheme 10 of illustrates the use of ethylmagnesium iodide to generate indolylmagnesium iodide, which reacts with acetyl chloride to form 3-acetylindole. Applying this to 2-methylindole might yield 3-acetyl-2-methylindole, though competing 1,3-diacylation could occur. Subsequent chlorination with oxalyl chloride ((COCl)₂) in dimethylformamide (DMF) could convert the ketone to the acyl chloride, albeit with moderate efficiency.
Reductive Acetylation and Chlorination
Catalytic Hydrogenation of Nitrovinyl Intermediates
In, 3-(2-nitrovinyl)-1H-indoles served as precursors for benzofuranone synthesis. Reducing the nitro group to an amine, followed by acetylation with acetyl chloride, could yield 3-acetamido-2-methylindole. Oxidative cleavage of the acetamido group to a ketone and subsequent chlorination might then afford the target compound. However, this pathway’s viability depends on selective reduction and oxidation conditions.
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts + Chlorination | AlCl₃, SOCl₂ | 10–15°C, reflux | ~50% | High regioselectivity | Multi-step, low yield in chlorination |
| Direct MeSO₃H-Mediated Acetylation | MeSO₃H, acetyl chloride | 40°C, 1 hour | N/A | Single-step, mild conditions | Risk of N-acylation |
| Bromination-Chlorination Sequence | Br₂, SOCl₂ | -5°C to reflux | ~45% | Regioselective | Lengthy, requires hazardous reagents |
| Grignard + Chlorination | Ethylmagnesium iodide, (COCl)₂ | RT, anhydrous conditions | ~60% | Scalable | Competing diacylation |
Q & A
Q. How can computational modeling predict the environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
